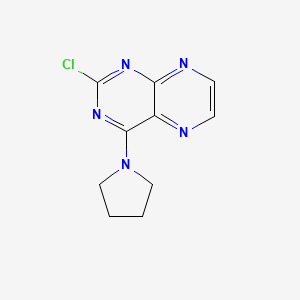

2-Chloro-4-(pyrrolidin-1-yl)pteridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(pyrrolidin-1-yl)pteridine is a heterocyclic compound that features a pteridine core substituted with a chloro group at the second position and a pyrrolidinyl group at the fourth position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-4-(Pyrrolidin-1-yl)pteridin beinhaltet typischerweise die Reaktion von 2-Chlorpteridin mit Pyrrolidin unter spezifischen Bedingungen. Eine gängige Methode umfasst:

Ausgangsmaterialien: 2-Chlorpteridin und Pyrrolidin.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in einem geeigneten Lösungsmittel wie Dichlormethan oder Ethanol unter Rückflussbedingungen durchgeführt.

Katalysatoren: Eine Base wie Triethylamin kann zur Förderung der Reaktion verwendet werden.

Verfahren: Das 2-Chlorpteridin wird in dem Lösungsmittel gelöst und Pyrrolidin tropfenweise zugegeben. Das Gemisch wird dann mehrere Stunden unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-4-(Pyrrolidin-1-yl)pteridin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.

Cyclisierungsreaktionen: Die Pyrrolidinylgruppe kann an Cyclisierungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können für nukleophile Substitution verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise verschiedene substituierte Pteridine ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-(Pyrrolidin-1-yl)pteridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Gerüst für die Entwicklung neuer Medikamente verwendet, insbesondere zur Behandlung von Krebs und Infektionskrankheiten.

Biologische Studien: Die Verbindung wird hinsichtlich ihrer Wechselwirkungen mit biologischen Zielstrukturen untersucht, einschließlich Enzymen und Rezeptoren.

Chemische Biologie: Es dient als Sonde zur Untersuchung biochemischer Pfade und Mechanismen.

Industrielle Anwendungen: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-(Pyrrolidin-1-yl)pteridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyrrolidinylgruppe verstärkt seine Bindungsaffinität zu bestimmten Enzymen und Rezeptoren, was zu einer Inhibition oder Aktivierung dieser Zielstrukturen führt. Die Chlorgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, die die Bindung der Verbindung an ihr Ziel stabilisieren.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)pteridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The chloro group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-4-(Pyrrolidin-1-yl)pyrimidin: Ähnliche Struktur, aber mit einem Pyrimidin-Kern.

2-Chlor-4-(Pyrrolidin-1-yl)chinazolin: Eine weitere ähnliche Verbindung mit einem Chinazolin-Kern.

2-Chlor-4-(Pyrrolidin-1-yl)benzol: Eine einfachere Struktur mit einem Benzol-Kern.

Einzigartigkeit

2-Chlor-4-(Pyrrolidin-1-yl)pteridin ist aufgrund seines Pteridin-Kerns einzigartig, der einzigartige elektronische und sterische Eigenschaften bietet. Diese Einzigartigkeit macht es zu einem wertvollen Gerüst für die Medikamentenentwicklung und andere Anwendungen.

Eigenschaften

Molekularformel |

C10H10ClN5 |

|---|---|

Molekulargewicht |

235.67 g/mol |

IUPAC-Name |

2-chloro-4-pyrrolidin-1-ylpteridine |

InChI |

InChI=1S/C10H10ClN5/c11-10-14-8-7(12-3-4-13-8)9(15-10)16-5-1-2-6-16/h3-4H,1-2,5-6H2 |

InChI-Schlüssel |

AVSAJVMOXGXVDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C2=NC(=NC3=NC=CN=C32)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)

![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)

![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)

![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)